Cas no 954701-07-6 (N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylpropane-1-sulfonamide)

N-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylpropane-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline core and dual sulfonyl functionalities. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its structural complexity and sulfonamide pharmacophore. The benzenesulfonyl and propane sulfonamide groups enhance its binding affinity and selectivity, making it suitable for targeted biological applications. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships. The compound's stability and well-defined chemical properties facilitate its use in rigorous research and pharmaceutical development.
N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylpropane-1-sulfonamide structure
954701-07-6 structure
Product Name:N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylpropane-1-sulfonamide
CAS No:954701-07-6
MF:C18H22N2O4S2
MW:394.508282184601
CID:5851473
PubChem ID:16926436
Update Time:2025-06-11

N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylpropane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1-Propanesulfonamide, N-[1,2,3,4-tetrahydro-2-(phenylsulfonyl)-7-isoquinolinyl]-
    • 954701-07-6
    • F2383-0387
    • N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propane-1-sulfonamide
    • AKOS024644918
    • N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-1-sulfonamide
    • N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide
    • N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylpropane-1-sulfonamide
    • Inchi: 1S/C18H22N2O4S2/c1-2-12-25(21,22)19-17-9-8-15-10-11-20(14-16(15)13-17)26(23,24)18-6-4-3-5-7-18/h3-9,13,19H,2,10-12,14H2,1H3
    • InChI Key: PWNBXKXOQPTEIC-UHFFFAOYSA-N
    • SMILES: C(S(NC1=CC2=C(C=C1)CCN(S(C1=CC=CC=C1)(=O)=O)C2)(=O)=O)CC

Computed Properties

  • Exact Mass: 394.10209953g/mol
  • Monoisotopic Mass: 394.10209953g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 660
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 100Ų

Experimental Properties

  • Density: 1.369±0.06 g/cm3(Predicted)
  • Boiling Point: 572.0±60.0 °C(Predicted)
  • pka: 9.09±0.20(Predicted)

N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylpropane-1-sulfonamide Pricemore >>

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Additional information on N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylpropane-1-sulfonamide

N-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylpropane-1-sulfonamide (CAS No. 954701-07-6): A Comprehensive Overview

N-2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylpropane-1-sulfonamide (CAS No. 954701-07-6) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of sulfonamides and is characterized by its unique structural features, including a benzenesulfonyl group and a tetrahydroisoquinoline moiety. The combination of these functional groups imparts specific biological activities and pharmacological properties, making it a valuable candidate for various therapeutic applications.

The chemical structure of N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylpropane-1-sulfonamide (CAS No. 954701-07-6) consists of a central tetrahydroisoquinoline ring, which is a common scaffold in many bioactive molecules. The benzenesulfonyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring enhances the compound's lipophilicity and stability. Additionally, the propane sulfonamide moiety contributes to the compound's solubility and reactivity, making it an attractive target for drug design and development.

Recent studies have highlighted the potential of N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylpropane-1-sulfonamide (CAS No. 954701-07-6) in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been found to inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress in neuronal cells.

In addition to its neuroprotective properties, N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylpropane-1-sulfonamide (CAS No. 954701-07-6) has also demonstrated anti-inflammatory and analgesic activities. Studies have indicated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Furthermore, it has been shown to exhibit analgesic effects by interacting with opioid receptors in the central nervous system.

The pharmacokinetic properties of N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylpropane-1-sulfonamide (CAS No. 954701-07-6) have been extensively studied to optimize its therapeutic potential. Preclinical data suggest that this compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with a particular affinity for brain tissue. The compound is metabolized primarily by cytochrome P450 enzymes in the liver and excreted via both renal and biliary routes.

Clinical trials are currently underway to evaluate the safety and efficacy of N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylpropane-1-sulfonamide (CAS No. 954701-07-6) in various patient populations. Early results from phase I trials have shown that this compound is well-tolerated at therapeutic doses with minimal side effects. Phase II trials are focusing on specific indications such as Alzheimer's disease and chronic pain management.

The potential applications of N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylpropane-1-sulfonamide (CAS No. 954701-07-6) extend beyond neurodegenerative diseases and pain management. Recent research has explored its use in cancer therapy due to its ability to inhibit angiogenesis and induce apoptosis in cancer cells. Studies have shown that this compound can effectively target multiple signaling pathways involved in tumor growth and metastasis.

In conclusion, N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-y-lpropane-l-sulfonamide (CAS No. 954701-07-6) represents a promising candidate for various therapeutic applications due to its unique chemical structure and diverse biological activities. Ongoing research continues to uncover new mechanisms of action and potential uses for this compound, highlighting its significance in the field of medicinal chemistry and pharmaceutical development.

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